

A Comprehensive Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1631108

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **4-Hydroxy-3-(trifluoromethoxy)benzaldehyde**, a fluorinated aromatic aldehyde of significant interest in contemporary chemical research and development. We will delve into its fundamental properties, synthesis, purification, analytical characterization, and applications, with a focus on providing practical insights for laboratory and industrial use.

Core Molecular Attributes

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde. The presence of the trifluoromethoxy group at the meta position and a hydroxyl group at the para position to the aldehyde functionality imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

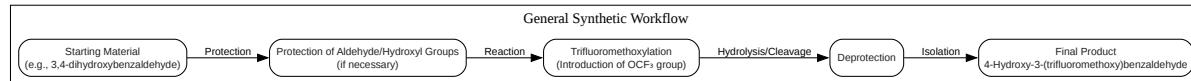
Molecular Formula and Weight

The fundamental molecular attributes of **4-Hydroxy-3-(trifluoromethoxy)benzaldehyde** are summarized in the table below.

Attribute	Value	Source(s)
Molecular Formula	C ₈ H ₅ F ₃ O ₃	[1] [2]
Molecular Weight	206.12 g/mol	[1] [2]
CAS Number	53104-95-3	[1]

Structural Representation

The two-dimensional structure of **4-Hydroxy-3-(trifluoromethoxy)benzaldehyde** is depicted below, illustrating the relative positions of the functional groups on the benzene ring.


Figure 1: 2D structure of **4-Hydroxy-3-(trifluoromethoxy)benzaldehyde**.

Synthesis and Purification

The synthesis of substituted benzaldehydes can be achieved through various synthetic routes. While a specific, detailed protocol for **4-Hydroxy-3-(trifluoromethoxy)benzaldehyde** is not readily available in the public domain, a general approach can be inferred from related syntheses of similar compounds.

Synthetic Approach

A plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a suitably protected dihydroxybenzaldehyde precursor. A generalized workflow for the synthesis of a related compound, 3-hydroxy-4-difluoromethoxybenzaldehyde, is described in a patent, which involves the nucleophilic substitution of chlorodifluoromethane with 3,4-dihydroxybenzaldehyde in the presence of a phase transfer catalyst and a base.[\[3\]](#) A similar strategy could be adapted for the synthesis of the target molecule.

[Click to download full resolution via product page](#)

Figure 2: A generalized synthetic workflow for substituted hydroxybenzaldehydes.

Purification by Recrystallization

Purification of the crude product is critical to obtain material of high purity suitable for research and development. Recrystallization is a common and effective method for purifying solid organic compounds.[4][5] The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5]

Experimental Protocol: General Recrystallization Procedure

- Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to identify a suitable system.
- Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The formation of crystals can sometimes be initiated by scratching the inside of the flask or by adding a seed crystal.[4]
- Isolation of Crystals: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. This is typically achieved through a combination of spectroscopic techniques. While a complete set of spectra

for **4-Hydroxy-3-(trifluoromethoxy)benzaldehyde** is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons, and the hydroxyl proton. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with neighboring protons. For the related compound 4-hydroxy-3-(trifluoromethyl)benzaldehyde, ^1H NMR data is available.[\[6\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon attached to the fluorine atoms will exhibit a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule. Expected key peaks include:

- A broad O-H stretching band for the hydroxyl group (around $3200\text{-}3600\text{ cm}^{-1}$).
- A strong C=O stretching band for the aldehyde carbonyl group (around $1680\text{-}1700\text{ cm}^{-1}$).
- C-H stretching bands for the aromatic ring and the aldehyde.
- C-O stretching bands.
- Strong C-F stretching bands characteristic of the trifluoromethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) corresponding to the molecular weight of 206.12 would be expected. The fragmentation pattern can provide further structural information.

Applications in Research and Drug Development

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

[1] The trifluoromethoxy group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[7]

The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, including:

- Reductive amination to form substituted amines.
- Wittig reactions to form alkenes.
- Aldol condensations to form α,β -unsaturated ketones.
- Oxidation to form carboxylic acids.
- Reduction to form alcohols.

These reactions allow for the incorporation of the 4-hydroxy-3-(trifluoromethoxy)phenyl moiety into a diverse array of target molecules with potential biological activity or unique material properties. For example, derivatives of 4-hydroxy-3-methoxy-benzaldehyde have been investigated for their antimicrobial activities.[8]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **4-Hydroxy-3-(trifluoromethoxy)benzaldehyde**.

Hazard Statement	Precautionary Statement
Causes skin irritation	Wash skin thoroughly after handling.
Causes serious eye irritation	Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation	Avoid breathing dust/fume/gas/mist/vapors/spray.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a fluorinated building block with significant potential in synthetic chemistry. Its unique combination of functional groups makes it a valuable precursor for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its key properties, synthesis, purification, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631108#4-hydroxy-3-trifluoromethoxy-benzaldehyde-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com